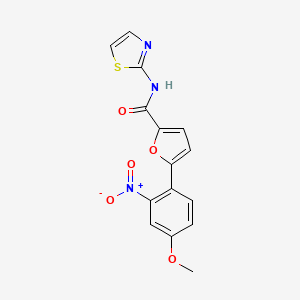
5-(4-methoxy-2-nitrophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-methoxy-2-nitrophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide, commonly known as MNF, is a chemical compound with potential therapeutic applications. MNF belongs to the family of furan-2-carboxamide derivatives, which have been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties.
Applications De Recherche Scientifique
Synthetic Chemistry and Molecular Structure The synthesis and characterization of compounds related to 5-(4-methoxy-2-nitrophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide play a crucial role in understanding their chemical behavior and potential applications. One study describes the synthesis and molecular structure of a related compound, where X-ray powder diffraction (XRPD) and density functional theory (DFT) were utilized to investigate the crystal structure and theoretical analysis respectively (Rahmani et al., 2017). This research contributes to the field by offering detailed insights into the molecular and solid-state structures of such compounds, which is essential for their further application in material science and drug design.
Antimicrobial Activities Compounds with the furan carboxamide moiety have been explored for their antimicrobial properties. For instance, derivatives of furan-2-carboxamide have been synthesized and evaluated for their antimicrobial activity against various pathogens. The structural characterization and in vitro antimicrobial screening of these compounds provide valuable information on their potential as antimicrobial agents (Basoğlu et al., 2013). Another study focused on new di- and triorganotin(IV) carboxylates derived from a Schiff base related to the furan-2-carboxamide structure, showing significant antimicrobial activities, which suggests potential applications in developing new antimicrobial agents (Dias et al., 2015).
Propriétés
IUPAC Name |
5-(4-methoxy-2-nitrophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O5S/c1-22-9-2-3-10(11(8-9)18(20)21)12-4-5-13(23-12)14(19)17-15-16-6-7-24-15/h2-8H,1H3,(H,16,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRLEALDXLQGBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=C(O2)C(=O)NC3=NC=CS3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-methoxy-2-nitrophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Tert-butoxy)carbonyl]oxolane-2-carboxylic acid](/img/structure/B2364254.png)
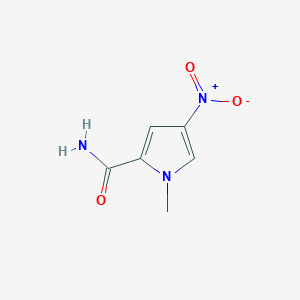
![3-[(1-Benzoylpyrrolidin-3-yl)methoxy]-4-methoxybenzaldehyde](/img/structure/B2364259.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2364261.png)
![4-ethoxy-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2364263.png)
![6-(3,4-dimethylphenyl)-2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2364264.png)
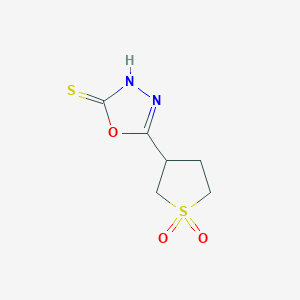
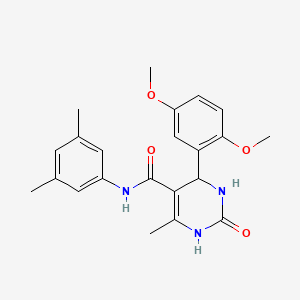

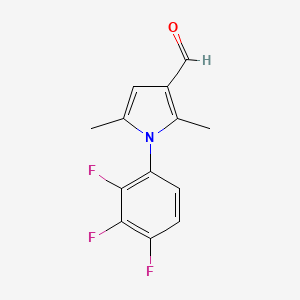
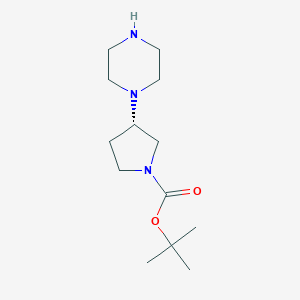

![6-(3-(2-isopropyl-5-methylphenoxy)propyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B2364273.png)